4-bromo-3,5-bis(2-methylphenyl)-1H-pyrazole
Description
Properties
IUPAC Name |
4-bromo-3,5-bis(2-methylphenyl)-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2/c1-11-7-3-5-9-13(11)16-15(18)17(20-19-16)14-10-6-4-8-12(14)2/h3-10H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFHMKVFLZKUGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C(C(=NN2)C3=CC=CC=C3C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3,5-bis(2-methylphenyl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents under acidic or basic conditions.
Bromination: The pyrazole ring is then brominated at the 4-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-3,5-bis(2-methylphenyl)-1H-pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Typically carried out using nucleophiles in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used under appropriate conditions.
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions, with solvents like toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl or diaryl compounds.
Scientific Research Applications
Anticancer Properties
Research indicates that pyrazole derivatives, including 4-bromo-3,5-bis(2-methylphenyl)-1H-pyrazole, exhibit significant anticancer activity by inhibiting cyclin-dependent kinases (CDKs). These kinases are crucial in regulating the cell cycle, and their inhibition can lead to reduced tumor cell proliferation. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and modulating cell signaling pathways related to cancer progression .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Pyrazole derivatives have shown effectiveness against a range of pathogens, including bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting specific metabolic pathways essential for microbial survival .
Anti-inflammatory Effects
Studies have highlighted the anti-inflammatory potential of pyrazole compounds. They can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in inflammatory responses. This property makes them candidates for treating inflammatory diseases .
Drug Development
This compound serves as a scaffold for developing new therapeutic agents. Its ability to be modified at various positions allows for the synthesis of analogs with enhanced biological activities or reduced toxicity profiles. Researchers are exploring these modifications to improve selectivity towards specific biological targets .
Mechanistic Studies
The compound's interactions with biological targets have been studied through docking simulations and biochemical assays. These studies help elucidate the binding affinities and mechanisms of action, providing insights into how structural modifications can enhance efficacy against specific diseases .
Synthesis of Advanced Materials
In material science, pyrazole derivatives are utilized in synthesizing advanced materials due to their unique electronic properties. They can be incorporated into polymers or used as ligands in coordination chemistry, leading to materials with desirable mechanical and thermal properties .
Catalytic Applications
The catalytic properties of pyrazole compounds have been explored in organic synthesis, where they serve as catalysts in various reactions, enhancing reaction rates and selectivity .
Case Studies
Mechanism of Action
The mechanism of action of 4-bromo-3,5-bis(2-methylphenyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The following table summarizes key structural differences between 4-bromo-3,5-bis(2-methylphenyl)-1H-pyrazole and analogous pyrazole derivatives:
*Calculated based on molecular formula C₁₇H₁₅BrN₂.
Key Observations:
- Electron Effects: Fluorine substituents (e.g., in 4-bromo-3,5-bis(4-fluorophenyl)-1H-pyrazole) increase electronegativity, enhancing dipole interactions and metabolic stability compared to methyl groups .
- Halogen Variation: Replacing bromine with chlorine (e.g., 3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazole) reduces molecular weight and polarizability, affecting binding affinity in biological systems .
Physical and Spectroscopic Properties
Comparative data for selected compounds:
Key Observations:
- The absence of reported melting points for the target compound contrasts with derivatives like those in and , which exhibit higher melting points (192–201°C) due to hydrogen-bonding groups (e.g., sulfonamide, carbothioamide).
- IR and NMR data for related compounds highlight the influence of functional groups (e.g., C=O, SO₂) on spectroscopic profiles .
Biological Activity
4-Bromo-3,5-bis(2-methylphenyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a bromine atom at the 4-position and two 2-methylphenyl groups at the 3 and 5 positions of the pyrazole ring. The presence of these substituents is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound may exert its effects through:
- Enzyme Inhibition : It can inhibit specific enzymes involved in cellular processes, thereby disrupting normal function.
- Receptor Modulation : The compound may bind to receptors, influencing signaling pathways that regulate cell growth and apoptosis.
- Antioxidant Activity : Pyrazole derivatives are known for their ability to scavenge free radicals, contributing to their therapeutic potential in oxidative stress-related diseases.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance:
- Cell Line Studies : Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). The reported GI50 values are as follows:
| Cell Line | GI50 (µM) |
|---|---|
| MCF7 | 3.79 |
| SF-268 | 12.50 |
| NCI-H460 | 42.30 |
These values suggest that the compound has a potent inhibitory effect on tumor cell proliferation .
Anti-inflammatory Properties
The anti-inflammatory activity of pyrazole derivatives is well-documented. For example, compounds similar to this compound have shown effectiveness in reducing inflammatory markers such as TNF-α and IL-6 in experimental models .
Other Biological Activities
In addition to anticancer and anti-inflammatory effects, pyrazole derivatives have been reported to possess:
- Antimicrobial Activity : Effective against various bacterial strains.
- Antioxidant Properties : Capable of reducing oxidative stress.
- Neuroprotective Effects : Potential benefits in neurodegenerative diseases .
Case Studies
Several studies have explored the biological activity of pyrazole compounds:
-
Study on Anticancer Activity :
A study by Bouabdallah et al. demonstrated that a related pyrazole derivative exhibited significant cytotoxic effects on Hep-2 (laryngeal carcinoma) and P815 (mice mastocytoma) cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively . -
Anti-inflammatory Study :
Research conducted by Selvam et al. synthesized novel pyrazole derivatives that showed promising anti-inflammatory activity comparable to standard drugs like dexamethasone .
Q & A
Basic: What synthetic methodologies are recommended for preparing 4-bromo-3,5-bis(2-methylphenyl)-1H-pyrazole, and how do reaction parameters influence yield?
Methodological Answer:
The synthesis typically involves multi-step reactions, such as cyclocondensation of hydrazine derivatives with diketones or bromination of pre-formed pyrazole cores. For example:
- Bromination: Introducing bromine at the 4-position of a pre-synthesized pyrazole scaffold requires careful control of brominating agents (e.g., NBS or Br₂) and inert conditions to avoid side reactions. Solvents like DMF or acetonitrile are preferred for solubility .
- Optimization: Reaction time (4–8 hours), temperature (60–80°C), and stoichiometric ratios (1:1.2 for bromine:pyrazole) are critical. Lower yields (<50%) occur with excess bromine due to di-substitution byproducts .
Basic: Which crystallographic tools are essential for resolving the molecular structure of this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key software includes:
- SHELX Suite: For structure solution (SHELXS) and refinement (SHELXL), particularly effective for handling disordered aromatic substituents .
- WinGX: Integrates SHELX with ORTEP-3 for graphical representation, enabling visualization of steric interactions between the bromine and methyl groups .
Data Tip: High-resolution data (≤0.8 Å) is recommended to resolve electron density ambiguities near the bromine atom .
Advanced: How can researchers address contradictions in crystallographic data from different refinement software?
Methodological Answer:
Discrepancies often arise from refinement algorithms or disorder modeling. Strategies include:
- Cross-Validation: Refine the same dataset using SHELXL (for small-molecule precision) and Olex2 (for automated disorder handling). Compare R-factors and electron density maps .
- Neutron Diffraction: For compounds with heavy atoms (e.g., Br), neutron data can resolve hydrogen positions obscured in X-ray data, reducing model bias .
Advanced: What experimental approaches are used to analyze structure-activity relationships (SAR) of this compound in medicinal chemistry?
Methodological Answer:
- Substituent Variation: Replace the 2-methylphenyl groups with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to assess bioactivity changes. For example, 3,5-bis(4-methoxyphenyl) analogs show enhanced binding to kinase targets .
- Biological Assays: Test derivatives against enzyme panels (e.g., kinases, cytochrome P450) to identify selectivity trends. IC₅₀ values correlate with steric bulk from methyl groups .
Basic: What purification techniques ensure high purity for this brominated pyrazole?
Methodological Answer:
- Column Chromatography: Use silica gel with a gradient of hexane/ethyl acetate (8:2 to 7:3) to separate brominated products from unreacted starting materials.
- Recrystallization: Ethanol/water mixtures (70:30) yield crystals with >98% purity, confirmed by HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced: How does the bromine substituent influence electrophilic substitution reactions in this compound?
Methodological Answer:
The 4-bromo group directs electrophiles to the 1- and 5-positions due to its electron-withdrawing effect. For example:
- Nitration: Concentrated HNO₃/H₂SO₄ at 0°C yields 1-nitro and 5-nitro derivatives. The ratio depends on steric hindrance from the 2-methylphenyl groups .
- Suzuki Coupling: Palladium catalysts replace bromine with aryl boronic acids, enabling modular synthesis of biaryl pyrazoles .
Advanced: What analytical methods resolve ambiguities in NMR spectra caused by diastereotopic methyl groups?
Methodological Answer:
- NOESY: Correlates spatial proximity between methyl protons and aromatic protons to confirm substituent orientation .
- VT-NMR: Variable-temperature experiments (e.g., -40°C to 25°C) slow methyl rotation, splitting singlets into doublets and revealing symmetry breaking .
Basic: How is the thermal stability of this compound assessed for material science applications?
Methodological Answer:
- TGA/DSC: Thermogravimetric analysis under nitrogen (10°C/min) shows decomposition onset at ~220°C, correlating with bromine loss. DSC reveals a melting point at 145–150°C, indicating crystallinity .
Advanced: What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
The C-Br bond undergoes oxidative addition with Pd(0) catalysts (e.g., Pd(PPh₃)₄). Key factors:
- Ligand Effects: Bulky ligands (e.g., XPhos) suppress β-hydride elimination, improving yields in Heck reactions .
- Solvent Polarity: DMF enhances Pd coordination, while toluene favors π-π interactions with aryl coupling partners .
Advanced: How can researchers mitigate challenges in scaling up synthesis for preclinical studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
